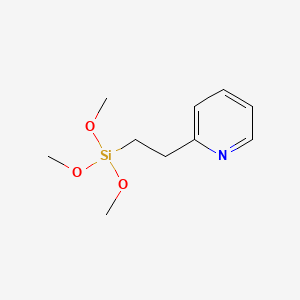
2-(Trimethoxysilylethyl)pyridine
Overview
Description
2-(Trimethoxysilylethyl)pyridine is a chemical compound with the formula C10H17NO3Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the organomethoxysilane chemical family .
Molecular Structure Analysis
The molecular structure of 2-(Trimethoxysilylethyl)pyridine consists of a pyridine ring with a trimethoxysilylethyl group attached . The molecular weight is 227.33 g/mol .Chemical Reactions Analysis
Pyridine derivatives, including 2-(Trimethoxysilylethyl)pyridine, are involved in various chemical reactions. For instance, they can undergo reduction-oxidation mechanisms .Physical And Chemical Properties Analysis
2-(Trimethoxysilylethyl)pyridine is a liquid with a boiling point of 105°C at 0.3 mmHg and a density of 1.06 g/mL . Its flash point is greater than 110°C, and it has a refractive index of 1.4755 at 20°C .Scientific Research Applications
Catalysis
2-(2-Trimethoxysilylethyl)pyridine has been utilized in the preparation of rhodium carbonyl complexes bound to silica via a pyridine group. These complexes are efficient catalysts for liquid phase methanol carbonylation, a process significant in the production of acetic acid and methacrylates, which are important industrial chemicals (Čapka, Schubert, Heinrich, & Hjortkjaer, 1992). Additionally, these complexes have demonstrated effectiveness in the hydrosilylation of alkenes, a critical reaction in the synthesis of silicones and pharmaceuticals (Čapka, Czakóová, & Schubert, 1993).
Polymer Science
In the field of polymer science, 2-(Trimethoxysilylethyl)pyridine has been used in synthesizing pyridine-pendent siloxane polymers. These polymers, when modified with a zirconocene moiety, provide excellent corrosion protection for aluminum alloys against NaCl-caused corrosion, making them significant in materials science and engineering (Sugama, Carciello, & Rast, 1995).
Ligand Synthesis
The compound has been instrumental in the synthesis of various pyridine-based ligands for supramolecular chemistry. This includes the development of 2,6-bis(trimethyltin)pyridine, used in Stille-type coupling procedures to prepare a range of bipyridines and pyrimidines, essential for constructing complex molecular architectures in chemistry (Schubert & Eschbaumer, 1999).
Biochemistry and Medicine
While specific applications in biochemistry and medicine were not directly found for 2-(Trimethoxysilylethyl)pyridine, the broader field of pyridine chemistry has seen applications in the synthesis of pharmacologically active compounds and in biochemical research. This includes the development of fluorescent probes for detecting metal ions in biological systems, which is vital for both diagnostic and therapeutic applications in medicine (Kumar, Kumar, & Gupta, 2017).
Environmental Applications
In environmental science, substituted pyridines, including those derived from 2-(Trimethoxysilylethyl)pyridine, have been studied for their degradation and mineralization in aqueous solutions. This is crucial for the treatment of industrial wastewaters containing hazardous pyridine derivatives (Stapleton et al., 2010).
Safety And Hazards
properties
IUPAC Name |
trimethoxy(2-pyridin-2-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMLSWFBPLMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=N1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375188 | |
| Record name | 2-(Trimethoxysilylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethoxysilylethyl)pyridine | |
CAS RN |
27326-65-4 | |
| Record name | 2-(Trimethoxysilylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



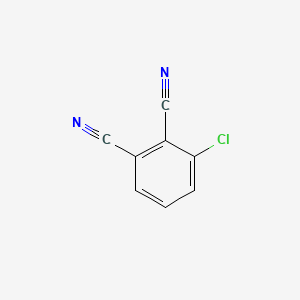
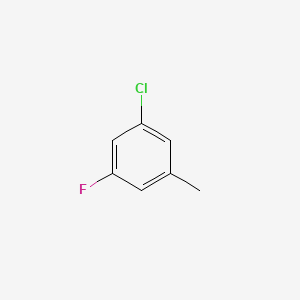
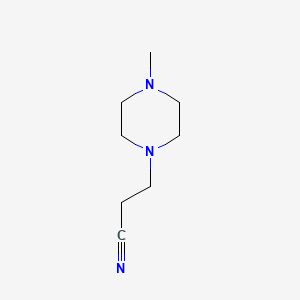
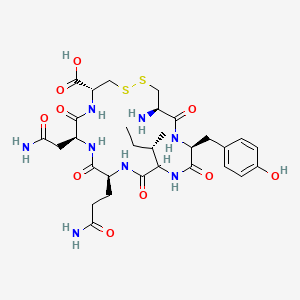

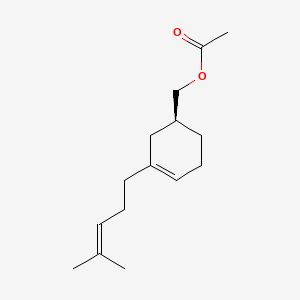

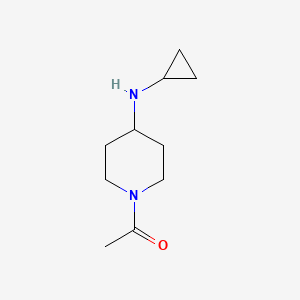
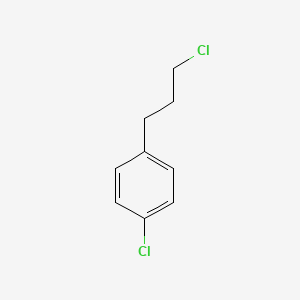
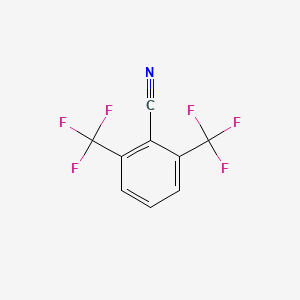
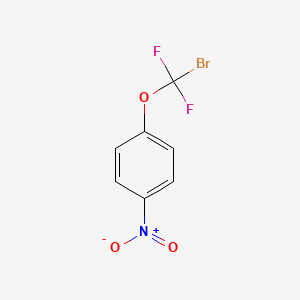
![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)
